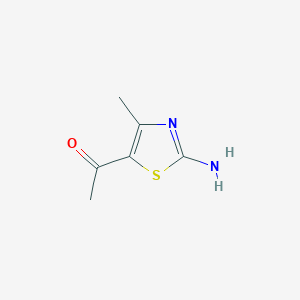

2-Amino-4-methyl-5-acetylthiazole

Vue d'ensemble

Description

“2-Amino-4-methyl-5-acetylthiazole” is a chemical compound with the empirical formula C6H8N2OS . It has a molecular weight of 156.21 . The compound is a solid in form and appears as a pale cream to yellow color .

Synthesis Analysis

While specific synthesis methods for “2-Amino-4-methyl-5-acetylthiazole” were not found, 2-aminothiazoles are significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 ketone (aromatic), 1 primary amine (aromatic), and 1 Thiazole .

Physical And Chemical Properties Analysis

The compound is a solid in form and appears as a pale cream to yellow color . It has a molecular weight of 156.21 .

Applications De Recherche Scientifique

Medicine: Antimicrobial Agent Development

2-Amino-4-methyl-5-acetylthiazole: has been explored for its potential use in developing new antimicrobial agents. Its structure serves as a scaffold for synthesizing compounds that exhibit antibacterial activity, which is crucial in the fight against drug-resistant bacteria. The thiazole ring, a core component of this compound, is often found in molecules with significant biological activity, making it a valuable target for pharmaceutical research .

Food Technology: Flavor Enhancement

Although direct use in food is advised against, derivatives of 2-Amino-4-methyl-5-acetylthiazole could be synthesized for use in food technology as flavor enhancers. These derivatives can contribute to the ‘umami’ taste in food products, improving flavor profiles without the need for natural extracts, which can be more expensive or less sustainable .

Pharmaceutical Research: Drug Discovery

In pharmaceutical research, 2-Amino-4-methyl-5-acetylthiazole is a valuable intermediate in the discovery and development of new drugs. Its versatile structure allows for the creation of a wide range of pharmacologically active compounds, potentially leading to treatments for various diseases .

Industrial Uses: Chemical Manufacturing

Industrially, 2-Amino-4-methyl-5-acetylthiazole can be a precursor in the synthesis of dyes, resins, and other chemicals. Its reactivity and stability under various conditions make it suitable for large-scale chemical processes, contributing to the manufacturing of products with specific desired properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Orientations Futures

While specific future directions for “2-Amino-4-methyl-5-acetylthiazole” were not found, it’s worth noting that 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Propriétés

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUKCASRNJIQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352180 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-5-acetylthiazole | |

CAS RN |

30748-47-1 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-amino-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?

A1: 2-Amino-4-methyl-5-acetylthiazole possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []

Q2: How do these 2-Amino-4-methyl-5-acetylthiazole derivatives affect the malaria parasite, Plasmodium falciparum?

A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.

Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?

A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []

Q4: Besides its potential for antimalarial drug development, are there other applications of 2-Amino-4-methyl-5-acetylthiazole?

A4: Yes, 2-Amino-4-methyl-5-acetylthiazole serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B183128.png)

![2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B183137.png)

![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B183142.png)

![3-[1,2,4]Triazol-1-yl-adamantane-1-carboxylic acid](/img/structure/B183145.png)